molecular formula C16H26N2O6S2 B606752 (R)-Lip-L-glu-L-ala-OH CAS No. 910627-26-8

(R)-Lip-L-glu-L-ala-OH

Cat. No. B606752
M. Wt: 406.51
InChI Key: MQXRTCVZPIHBLD-TUAOUCFPSA-N
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Description

CMX-2043 is a drug potentially to activate cell survival pathways and block oxidative damage.

Scientific Research Applications

  • Role in Oxidative Damage and Health Implications : Hydroxyl radicals, including those related to (R)-Lip-L-glu-L-ala-OH, are distributed in the human body and can lead to oxidative damage to cellular components. This has significant implications for various health conditions. The kinetics of OH reaction with glutamic acid, for instance, have been studied to understand oxidative damage to proteins, which is a critical aspect of cellular health and pathology (Keshavarz & Mazarei, 2018).

  • Influence on Stereocontrol in Lipoxygenases : Research has shown that single amino acid residues in the lipoxygenase catalytic domain, related to (R)-Lip-L-glu-L-ala-OH, are crucial for determining the stereocontrol of oxygenation in lipoxygenases. This understanding is vital for grasping how these enzymes work and their applications in various biological processes (Coffa & Brash, 2004).

  • Structural Analysis of Lipooligosaccharides : The structure of lipooligosaccharides, which include components like (R)-Lip-L-glu-L-ala-OH, has been elucidated using NMR-based strategies. This research aids in understanding the composition and function of these complex molecules in microbial biology and could have implications in medical and industrial applications (Masoud et al., 1994).

  • Implications in HIV Treatment : Alpha-lipoic acid (ALA), a compound related to (R)-Lip-L-glu-L-ala-OH, has been studied for its role in improving blood total glutathione levels and lymphocyte function in HIV-infected subjects. This suggests potential therapeutic applications in immune deficiency diseases (Jariwalla et al., 2008).

  • Protection Against Hydroxyl Free Radical-Induced Alterations : Alpha-lipoic acid (ALA) demonstrates properties of protecting proteins against alterations induced by hydroxyl free radicals. This research highlights its potential for topical application in geriatric medicine and its role in combating oxidative stress (Perricone et al., 1999).

  • Enhancement of 5-Aminolevulinic Acid Biosynthesis : Studies on glutamyl-tRNA reductase, related to (R)-Lip-L-glu-L-ala-OH, show that certain modifications can increase the stability of this enzyme, thereby enhancing the biosynthesis of 5-aminolevulinic acid. This has important implications in the production of this compound for medical and agricultural uses (Zhang et al., 2017).

  • Metabolic Engineering for ALA Production : Metabolic strategies involving mutations in genes related to (R)-Lip-L-glu-L-ala-OH have been developed for efficient ALA production from glucose in E. coli. This represents a significant advancement in biotechnological applications for producing valuable compounds (Kang et al., 2011).

  • Macroscopic Membrane Formation : Research on a 16-residue peptide, including (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys), has shown its ability to spontaneously assemble and form a stable macroscopic membrane. This finding is relevant for understanding insoluble peptides in neurological disorders and has potential applications in biomaterials and origin-of-life research (Zhang et al., 1993).

  • Spectroscopic Characterization of RALA Complexes : Spectroscopic studies of R(+)-α-Lipoic Acid (RALA) and its complexes with cyclodextrins have been conducted to understand its stabilization and interactions. This research is significant for pharmaceutical and nutraceutical applications of RALA (Ikuta et al., 2014).

  • Biomarkers of Renal Dysfunction : The activities of various aminopeptidases, including those related to (R)-Lip-L-glu-L-ala-OH, have been studied as early and predictive biomarkers of renal dysfunction. This is crucial for early detection and treatment of kidney diseases (Quesada et al., 2012).

properties

IUPAC Name

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXRTCVZPIHBLD-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Lip-L-glu-L-ala-OH

CAS RN

910627-26-8
Record name CMX-2043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910627268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CMX-2043
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CMX-2043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V80O4XY1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
SA Kates, RA Casale, A Baguisi… - Bioorganic & Medicinal …, 2014 - Elsevier
Lipoic acid (1,2-dithiolane-3-pentanoic acid) is a pharmacophore with unique antioxidant and cytoprotective properties. We synthesized a library based upon the condensation of …
Number of citations: 32 www.sciencedirect.com

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